2'-Amino-2'-deoxyadenosine
Overview
Description
2-Amino-Adenosine is a purine nucleoside analog that consists of a purine base linked to a ribose sugar. It is a derivative of adenosine, where an amino group replaces the hydrogen atom at the 2-position of the adenine ring. This modification imparts unique properties to the compound, making it of significant interest in various scientific fields .
Scientific Research Applications
2-Amino-Adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: It plays a role in studying nucleic acid interactions and stability.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the production of oligonucleotides and other nucleic acid-based products
Mechanism of Action
- Role : ADA is active both inside cells and on cell surfaces. It interacts with membrane proteins, including CD26 and adenosine receptors, forming ecto-ADA (eADA). Ecto-ADA is essential for terminating adenosine signaling, particularly in the cardiovascular system .
- Resulting Changes : By inhibiting ADA, 2-ADA increases adenosine levels, which can have protective effects in various physiological processes, including endothelial function, vascular inflammation, and thrombosis .
- Downstream Effects : Increased adenosine levels protect against endothelial dysfunction, inflammation, and thrombosis in the cardiovascular system .
- Impact on Bioavailability : The pharmacokinetic properties of 2-ADA may influence its bioavailability, but specific data are lacking .
- Cellular Effects : Protection against endothelial dysfunction, reduced vascular inflammation, and prevention of thrombosis are key cellular effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2’-Amino-2’-deoxyadenosine is an adenosine analog that shows bioactivity against RNA-type virus infection . It interacts with various enzymes and proteins, including adenosine deaminase (ADA), a key enzyme in purine metabolism . ADA converts adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . The interaction between 2’-Amino-2’-deoxyadenosine and ADA is crucial for its biochemical function .
Cellular Effects
2’-Amino-2’-deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of growth factors such as fibroblast growth factor-β1 (FGF-β1) .
Molecular Mechanism
The molecular mechanism of 2’-Amino-2’-deoxyadenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the inhibition of ADA, affecting the conversion of adenosine to inosine .
Metabolic Pathways
2’-Amino-2’-deoxyadenosine is involved in the metabolic pathways of purine metabolism . It interacts with enzymes such as ADA and potentially affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-Adenosine typically involves the modification of adenosine or related purine nucleosides. One common method is the nucleophilic substitution reaction using 2-fluoro-6-amino-adenosine.
Industrial Production Methods: Industrial production of 2-Amino-Adenosine may involve multi-step synthesis starting from commercially available purine derivatives. The process often includes halogenation, nucleophilic substitution, and purification steps to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-Adenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the purine base.
Substitution: Nucleophilic substitution reactions are common, especially at the 2-position of the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Aqueous ammonia or amines are used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Comparison with Similar Compounds
Adenosine: The parent compound, differing by the absence of the 2-amino group.
2,6-Diaminopurine: Another purine analog with two amino groups at the 2 and 6 positions.
2-Fluoro-6-amino-adenosine: A precursor used in the synthesis of 2-Amino-Adenosine
Uniqueness: 2-Amino-Adenosine is unique due to its specific modification at the 2-position, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMBZHLOYVGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908822 | |
Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10414-81-0, 24807-84-9, 24807-85-0 | |
Record name | ADENOSINE,-2'-DEOXY | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC106048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC106047 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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